Ribavirin 5'-diphosphate

Beschreibung

Chemical Classification and Structural Analogy

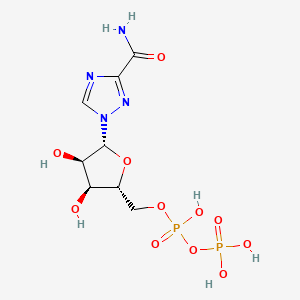

Ribavirin (B1680618) 5'-diphosphate is chemically classified as a synthetic ribonucleoside diphosphate (B83284) analog. ebi.ac.ukclearsynth.com Its core structure consists of a ribofuranose sugar ring linked to a 1,2,4-triazole-3-carboxamide base, with a diphosphate group attached to the 5' position of the ribose moiety. ebi.ac.ukclearsynth.com This structure makes it an analog of natural purine (B94841) nucleosides. asm.org The carboxamide group of the triazole ring is particularly significant, as its rotation allows the molecule to structurally mimic both adenosine (B11128) and guanosine (B1672433). bionity.com This structural ambiguity is fundamental to the biochemical interactions of ribavirin's phosphorylated metabolites.

Table 1: Chemical Identification of Ribavirin 5'-Diphosphate

| Identifier | Value | Source |

| IUPAC Name | [(2R,3S,4R,5R)-5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate (B84403) | clearsynth.com |

| CAS Number | 63142-70-1 | clearsynth.com |

| Chemical Formula | C8H14N4O11P2 | ebi.ac.uk |

| Molecular Weight | 404.165 g/mol | ebi.ac.uk |

| Classification | 1-ribosyltriazole, Ribose diphosphate | ebi.ac.uk |

Overview of Biochemical Pathways Involving Ribavirin Phosphates

The biochemical journey of ribavirin begins with its phosphorylation to ribavirin monophosphate (RMP). nih.gov This initial, rate-limiting step can be catalyzed by cellular enzymes such as adenosine kinase and cytosolic 5′-nucleotidase II. asm.orgpharmgkb.orgnih.gov

Following its formation, RMP is further phosphorylated to create this compound (RDP). pharmgkb.org The specific enzyme responsible for this conversion of RMP to RDP is not definitively known, though cytosolic guanylate kinase 1 (GUK1) has been proposed as a probable candidate. pharmgkb.org Subsequently, RDP is converted to ribavirin triphosphate (RTP) by nucleoside diphosphate kinases, such as NME1 and NME2. pharmgkb.org

Each of these phosphorylated metabolites has recognized biochemical roles. RMP is a potent competitive inhibitor of the host enzyme inosine (B1671953) monophosphate dehydrogenase (IMPDH), which disrupts the synthesis of guanine (B1146940) nucleotides. asm.orgpatsnap.comdrugbank.comnih.govsigmaaldrich.com Both RDP and RTP have been identified as competitive inhibitors of viral RNA polymerases in various viruses. asm.orgnih.gov

Specifically, this compound has demonstrated direct inhibitory activity. Research has shown that RDP, along with the other phosphorylated forms, inhibits the transcription of Vesicular Stomatitis Virus (VSV), with the mono- and diphosphate forms showing two to three times the inhibitory activity of the triphosphate form in this system. ebi.ac.uk In another study focusing on the human immunodeficiency virus (HIV), RDP was found to be nearly 40% more inhibitory against the viral reverse transcriptase than RTP. nih.gov This highlights that RDP is not merely a metabolic intermediate but an active inhibitor in its own right, contributing directly to the antiviral profile of the parent compound. bionity.comnih.gov

Table 2: Enzymes in the Ribavirin Phosphorylation Pathway

| Step | Substrate | Product | Key Enzymes (Known or Proposed) | Source |

| Phosphorylation 1 | Ribavirin | Ribavirin Monophosphate (RMP) | Adenosine kinase, Cytosolic 5′-nucleotidase II | asm.orgpharmgkb.org |

| Phosphorylation 2 | Ribavirin Monophosphate (RMP) | Ribavirin Diphosphate (RDP) | Guanylate kinase 1 (GUK1) (proposed) | pharmgkb.org |

| Phosphorylation 3 | Ribavirin Diphosphate (RDP) | Ribavirin Triphosphate (RTP) | Nucleoside diphosphate kinase A/B (NME1/NME2) | pharmgkb.org |

Structure

3D Structure

Eigenschaften

IUPAC Name |

[(2R,3S,4R,5R)-5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O11P2/c9-6(15)7-10-2-12(11-7)8-5(14)4(13)3(22-8)1-21-25(19,20)23-24(16,17)18/h2-5,8,13-14H,1H2,(H2,9,15)(H,19,20)(H2,16,17,18)/t3-,4-,5-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWSPXPQHONXITJ-AFCXAGJDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NN1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=NN1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O)O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O11P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00212489 | |

| Record name | Ribavirin 5'-diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00212489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63142-70-1 | |

| Record name | Ribavirin diphosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63142-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ribavirin 5'-diphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063142701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ribavirin 5'-diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00212489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Intracellular Metabolism and Interconversion of Ribavirin Phosphates

Formation of Ribavirin (B1680618) 5'-Monophosphate

The initial and rate-limiting step in the intracellular metabolism of ribavirin is its conversion to Ribavirin 5'-Monophosphate (RMP). drugbank.com This reaction is catalyzed by host cell nucleoside kinases, which transfer a phosphate (B84403) group from a donor, typically ATP, to the 5'-hydroxyl group of the ribavirin molecule. asm.orgnih.gov

Role of Host Cellular Kinases in Initial Phosphorylation

The phosphorylation of ribavirin is dependent on the enzymatic machinery of the host cell. researcher.life Once transported into the cell, ribavirin serves as a substrate for specific kinases that recognize it as an analog of natural purine (B94841) nucleosides. ustc.edu.cn Studies using cell lines have demonstrated that the initial phosphorylation is a crucial activation step. genecards.org While several kinases have been investigated, two have been identified as the primary enzymes responsible for this initial conversion. asm.orggenecards.org

Contribution of Adenosine (B11128) Kinase and Other Nucleoside Kinases

Adenosine kinase has long been considered the principal enzyme responsible for the 5'-monophosphorylation of ribavirin. asm.orggenecards.org This has been supported by studies in rat liver lysates and in cell lines deficient in adenosine kinase, which showed reduced capacity to phosphorylate ribavirin. genecards.org

However, research indicates that adenosine kinase is relatively inefficient at phosphorylating ribavirin compared to its natural substrate, adenosine. ustc.edu.cn This has led to the investigation of other enzymes. Cytosolic 5′-nucleotidase II (cN-II) has been identified as another key enzyme capable of catalyzing ribavirin's initial phosphorylation. genecards.org In certain conditions, particularly in the presence of physiological concentrations of ATP, cN-II phosphorylates ribavirin more efficiently than adenosine kinase. genecards.org Other kinases, such as deoxycytidine kinase and uridine-cytidine kinase, have been shown not to be involved in this process. genecards.org

| Enzyme | Apparent Km (μM) | kcat (min-1) | Catalytic Efficiency (kcat/Km) (min-1·μM-1) | Conditions |

|---|---|---|---|---|

| Adenosine Kinase | 540 | 1.8 | 3.3 x 10-3 | In Phosphate-Buffered Saline (PBS) |

| Cytosolic 5′-Nucleotidase II | 88 | 4.0 | 4.5 x 10-2 | In PBS with ATP and 2,3-bisphosphoglycerate |

Data sourced from a study on the steady-state kinetic parameters of ribavirin phosphorylation. genecards.org

Conversion to Ribavirin 5'-Diphosphate

Following its formation, RMP is further metabolized to this compound (RDP). This second phosphorylation step is a critical link in the metabolic chain, leading to the formation of the fully active triphosphate form.

Specific Kinase-Mediated Phosphorylation Events Leading to this compound

The conversion of RMP to RDP is catalyzed by cellular nucleoside monophosphate kinases (NMPKs). researchgate.net These enzymes are responsible for phosphorylating nucleoside monophosphates to their corresponding diphosphates. Within this family of enzymes, guanylate kinase 1 (GUK1), also known as GMP kinase, is believed to play a significant role in the phosphorylation of RMP. researchgate.netmdpi.com Guanylate kinase catalyzes the transfer of a phosphate group from ATP to guanosine (B1672433) monophosphate (GMP), and due to the structural similarity of RMP to GMP, it can also serve as a substrate for this enzyme. researchgate.net

Further Phosphorylation to Ribavirin 5'-Triphosphate

The final step in the intracellular activation of ribavirin is the phosphorylation of RDP to Ribavirin 5'-Triphosphate (RTP). asm.org RTP is the predominant and most abundant of the phosphorylated metabolites in most cell types. asm.org

This conversion is mediated by nucleoside diphosphate (B83284) kinases (NDPKs), specifically the isoforms NME1 and NME2. NDPKs are generally non-specific enzymes that catalyze the transfer of the terminal phosphate group from a nucleoside triphosphate (like ATP) to a nucleoside diphosphate (in this case, RDP). This reaction maintains the cellular pools of triphosphate nucleotides required for various biological processes. Phosphorylated ribavirin derivatives are good substrates for NDPK, which processes them at a rate comparable to some natural substrates. researchgate.net

Summary of Ribavirin Phosphorylation Pathway

| Metabolic Step | Substrate | Product | Key Enzyme(s) |

|---|---|---|---|

| First Phosphorylation | Ribavirin | Ribavirin 5'-Monophosphate (RMP) | Adenosine Kinase, Cytosolic 5′-Nucleotidase II |

| Second Phosphorylation | Ribavirin 5'-Monophosphate (RMP) | This compound (RDP) | Guanylate Kinase (NMPK family) |

| Third Phosphorylation | This compound (RDP) | Ribavirin 5'-Triphosphate (RTP) | Nucleoside Diphosphate Kinase (NDPK/NME family) |

Nucleoside Diphosphate Kinase Activity in Triphosphate Synthesis

The final and crucial step in the activation of ribavirin is the conversion of this compound (RDP) to ribavirin 5'-triphosphate (RTP). This reaction is catalyzed by the enzyme nucleoside diphosphate kinase (NDPK). nih.govmdpi.com NDPK is a key enzyme in maintaining the balance of cellular nucleotides, transferring a phosphate group from a donor nucleoside triphosphate (like ATP) to a nucleoside diphosphate. mdpi.comuniprot.org

The reaction is as follows: RDP + ATP ↔ RTP + ADP

Studies have shown that NDPK can phosphorylate various ribavirin analogs. nih.gov The efficiency of this conversion is critical, as it directly impacts the intracellular concentration of the active RTP. nih.gov An X-ray structure of NDPK in complex with ribavirin triphosphate has demonstrated that the analog binds to the enzyme in a manner similar to a natural substrate. nih.gov

Dephosphorylation Pathways of Ribavirin Phosphates

The intracellular levels of ribavirin phosphates are tightly controlled by a balance between phosphorylation and dephosphorylation. asm.org Cellular phosphatases are responsible for the catabolism of ribavirin phosphates, converting them back to their less active forms. asm.orgasm.org

Role of Pyrophosphatases (e.g., ITPase) in Ribavirin Triphosphate Catabolism

A key enzyme in the breakdown of ribavirin triphosphate (RTP) is inosine (B1671953) triphosphate pyrophosphatase (ITPase). asm.orgwikipedia.orgnih.gov ITPase hydrolyzes RTP to ribavirin monophosphate (RMP), a process that helps to prevent the accumulation of RTP within the cell. asm.orgwikipedia.orgnih.govresearchgate.net In vitro studies have confirmed that ITPase dephosphorylates RTP to a similar degree as its natural substrate, inosine triphosphate (ITP). asm.orgnih.gov

The reaction is: RTP + H₂O → RMP + PPi

Reduced ITPase activity, due to genetic variations in the ITPA gene, can lead to increased intracellular levels of RTP. asm.orgnih.govtandfonline.com

Phosphatase Activities Affecting Diphosphate and Monophosphate Levels

Other cellular phosphatases also contribute to the dephosphorylation of ribavirin diphosphate (RDP) and ribavirin monophosphate (RMP). asm.orgasm.org These enzymes hydrolyze the phosphate groups, converting RDP back to RMP, and RMP to the parent ribavirin nucleoside. asm.org This dephosphorylation process is essential for regulating the intracellular concentration of active ribavirin metabolites. asm.org Specifically, red blood cells have a limited ability to dephosphorylate ribavirin phosphates, which leads to their accumulation in these cells. asm.orgasm.org The enzymatic activity responsible for this is the hydrolysis of a phosphoric monoester to release a phosphate. ebi.ac.uk

Regulation of Intracellular Ribavirin Phosphate Pool Dynamics

The intracellular concentration of ribavirin phosphates is the result of a dynamic interplay between the enzymes that synthesize them (kinases) and those that break them down (phosphatases). asm.orgasm.org This balance is critical for the drug's activity and is influenced by several factors:

Enzyme Activity: The rates of phosphorylation by adenosine kinase and nucleoside diphosphate kinase, and dephosphorylation by ITPase and other phosphatases, are primary determinants of the ribavirin phosphate pool. asm.orgnih.govnih.govnih.gov

Molecular Mechanisms of Ribavirin 5 Diphosphate and Its Metabolites

Modulation of Host Cell Nucleotide Metabolism

A primary antiviral strategy of ribavirin (B1680618) involves the disruption of the host cell's nucleotide metabolism, a process initiated by its monophosphate metabolite.

Inhibition of Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH) by Ribavirin 5'-Monophosphate

Ribavirin 5'-monophosphate (RMP), the first phosphorylated metabolite of ribavirin, is a potent inhibitor of the host cell enzyme inosine monophosphate dehydrogenase (IMPDH). iiarjournals.orgspandidos-publications.com IMPDH is responsible for the crucial, rate-limiting step in the de novo synthesis of guanine (B1146940) nucleotides, where it catalyzes the conversion of inosine 5'-monophosphate (IMP) to xanthosine (B1684192) 5'-monophosphate (XMP). nih.govnih.govnih.gov RMP acts as a strong competitive inhibitor of IMPDH, with a reported Ki value of 270 nM. tandfonline.comcaymanchem.com This inhibition is a central component of ribavirin's mechanism of action against a wide array of both DNA and RNA viruses. iiarjournals.orgnih.gov

Subsequent Effects on Endogenous Guanosine (B1672433) Triphosphate (GTP) Pool Homeostasis

The inhibition of IMPDH by RMP directly leads to a significant reduction in the intracellular pool of guanosine triphosphate (GTP). patsnap.comasm.org By blocking the primary pathway for guanine nucleotide synthesis, the cell is starved of essential GTP. nih.govasm.org This depletion has far-reaching consequences, as GTP is vital for numerous cellular functions, including the synthesis of DNA and RNA, energy for translation, and G-protein signaling. nih.govnih.gov Viral replication is especially vulnerable to decreased GTP levels because viral polymerases need a constant supply of nucleotides to create new viral genomes. nih.govasm.org For instance, in studies with influenza virus, ribavirin treatment reduced intracellular GTP pools by approximately 45-65%. nih.gov Similarly, in studies involving other viruses, ribavirin caused a concentration-dependent depletion of GTP. asm.org

Impact on De Novo Purine (B94841) Biosynthesis Pathways

The blockage of the IMPDH-catalyzed step reverberates throughout the entire de novo purine biosynthesis pathway. pnas.org The inhibition leads to an accumulation of IMP, which can disrupt the delicate balance of purine metabolism. asm.org Furthermore, the specific depletion of guanine nucleotides (like GTP) while adenine (B156593) nucleotide pools are less affected creates a significant imbalance. nih.gov This disruption of purine homeostasis can trigger cellular stress responses and interfere with processes that rely on a balanced nucleotide supply. nih.govjci.org The reliance of rapidly proliferating cells, including cancer cells and virus-infected cells, on the de novo pathway makes them particularly susceptible to IMPDH inhibitors. mdpi.commdpi.com

Interactions with Nucleic Acid Polymerases

Beyond disrupting nucleotide pools, ribavirin's phosphorylated metabolites, RDP and ribavirin 5'-triphosphate (RTP), can also interact directly with viral enzymes involved in nucleic acid synthesis.

Ribavirin 5'-Diphosphate as an Enzyme Modulator in Specific Biochemical Systems

This compound (RDP) has been identified as a modulator of viral enzyme activity. In studies with La Crosse virus, RDP was shown to cause profound inhibition of RNA synthesis at low concentrations, suggesting it affects the initial steps of transcription by some RNA-dependent RNA polymerases. ebi.ac.uk Furthermore, research on the human immunodeficiency virus (HIV) reverse transcriptase revealed that RDP had a more potent inhibitory effect than even its triphosphate counterpart, RTP. nih.gov This suggests a direct modulatory role for RDP on the viral polymerase, independent of its role as a precursor to RTP. nih.gov

Ribavirin 5'-Triphosphate as a Substrate Analog for RNA-Dependent RNA Polymerases

Ribavirin 5'-triphosphate (RTP) functions as a substrate mimic of adenosine (B11128) triphosphate (ATP) or guanosine triphosphate (GTP) for viral RNA-dependent RNA polymerases (RdRp). drugbank.comebi.ac.uk This allows RTP to be incorporated into the nascent viral RNA chain. patsnap.comnih.gov Once incorporated, ribavirin's ambiguous base-pairing nature—it can pair with both cytidine (B196190) and uridine (B1682114)—induces mutations during subsequent replication rounds. nih.govmedscape.comnatap.org This leads to an accumulation of errors in the viral genome, a process termed "error catastrophe," which ultimately produces non-viable virus particles. patsnap.comnih.govnih.gov This mutagenic activity is a key component of its antiviral effect against many RNA viruses, including poliovirus and Hantaan virus. nih.govasm.org

Molecular Mechanisms of Polymerase Inhibition by Ribavirin Triphosphate

Ribavirin triphosphate (RTP) acts as a competitive inhibitor of viral RNA-dependent RNA polymerases (RdRps). drugbank.comnews-medical.net Its structural resemblance to natural purine nucleoside triphosphates, such as adenosine triphosphate (ATP) and guanosine triphosphate (GTP), allows it to bind to the nucleotide-binding site of the viral polymerase. drugbank.comnih.gov This competitive inhibition has been demonstrated in several viruses, including influenza virus, vesicular stomatitis virus, La Crosse encephalitis virus, reovirus, and hepatitis C virus. news-medical.nettandfonline.com

The binding of RTP to the polymerase can lead to two primary outcomes:

Chain Termination: In some cases, the incorporation of RTP into the growing RNA chain can halt further elongation, leading to the premature termination of viral RNA synthesis. news-medical.net

Prevention of Natural Nucleotide Binding: By occupying the active site, RTP can prevent the binding of the correct, endogenous nucleotides required for the continuation of genome replication. news-medical.netnih.gov

The inhibitory effect of RTP on viral polymerases can vary in potency. For instance, while it effectively inhibits the influenza virus RNA polymerase, its inhibition of the hepatitis C virus polymerase is considered weak. news-medical.nettandfonline.com Research on foot-and-mouth disease virus has shown that mutations in the viral polymerase can confer resistance to ribavirin by decreasing the enzyme's capacity to use RTP as a substrate. ceu.es

It is also worth noting that in some viral systems, such as La Crosse virus, ribavirin diphosphate (B83284) (RDP) has been shown to cause significant inhibition of RNA synthesis, suggesting that multiple phosphorylated forms of ribavirin can contribute to polymerase inhibition. ebi.ac.uk

Misincorporation into Nascent Nucleic Acid Chains and Resultant Fidelity Alterations

A crucial aspect of ribavirin's antiviral mechanism is its ability to be incorporated into the nascent viral RNA chain by the viral polymerase. oup.compatsnap.com Once incorporated, the ambiguous base-pairing properties of the ribavirin nucleobase lead to an increase in mutations in the viral genome, a phenomenon known as "lethal mutagenesis" or "error catastrophe". drugbank.compatsnap.com

Ribavirin triphosphate can pair with both cytidine triphosphate (CTP) and uridine triphosphate (UTP) with similar efficiency. drugbank.comtandfonline.com This leads to an increased frequency of G-to-A and C-to-U transitions during viral replication. nih.govtandfonline.com The accumulation of these mutations throughout the viral genome can result in the production of non-viable or defective viral particles, ultimately leading to the extinction of the viral population. news-medical.netnih.gov

Studies on various RNA viruses, including poliovirus, West Nile virus, and Hantaan virus, have provided evidence for the mutagenic nature of ribavirin. nih.gov However, some viruses have developed mechanisms to counteract this effect. For example, coronaviruses possess a proofreading exonuclease (nsp14-ExoN) that can excise misincorporated nucleotides, including ribavirin monophosphate, from the viral RNA, which may explain the limited efficacy of ribavirin against these viruses. pnas.org

The fidelity of the viral polymerase plays a significant role in the effectiveness of ribavirin-induced mutagenesis. Viruses with polymerases that have a higher fidelity may be less susceptible to the mutagenic effects of ribavirin. nih.gov Conversely, mutations in the polymerase that decrease fidelity can enhance the antiviral effect of ribavirin. nih.gov

Interference with Messenger RNA (mRNA) Capping and Processing

In addition to direct polymerase inhibition and lethal mutagenesis, ribavirin and its metabolites interfere with the capping and processing of viral messenger RNA (mRNA). The 5' cap structure is essential for the stability of viral mRNA, its efficient translation into proteins, and its protection from host cell exonucleases. patsnap.comasm.org

Inhibition of Viral Guanylyltransferase and Methyltransferase Activities

Ribavirin triphosphate (RTP) has been shown to inhibit key enzymes involved in the formation of the 5' cap structure. Specifically, RTP can inhibit viral mRNA guanylyltransferase and methyltransferase activities. oup.comdrugbank.com

Guanylyltransferase Inhibition: This enzyme is responsible for adding a guanosine monophosphate (GMP) to the 5' end of the nascent viral mRNA. RTP can compete with GTP for binding to the guanylyltransferase, thereby preventing the formation of the cap structure. mdpi.comnih.gov This has been observed with the dengue virus and vaccinia virus capping enzymes. asm.orgmdpi.com

Methyltransferase Inhibition: Following the addition of the guanosine cap, methyltransferases are responsible for methylating the cap at the N7 position of the guanine and sometimes at the 2'-O position of the first one or two nucleotides of the mRNA. RTP has been shown to inhibit the mRNA (guanine-7-)-methyltransferase of dengue virus. drugbank.com

Consequences for 5'-Cap Structure Formation of Viral Transcripts

The inhibition of guanylyltransferase and methyltransferase activities by RTP leads to the production of viral mRNAs with abnormal or incomplete 5'-cap structures. oup.com These defective transcripts are less stable and are not efficiently translated into viral proteins, thereby impairing viral replication. patsnap.com In some instances, ribavirin itself can be incorporated at the 5' end of the viral mRNA in place of guanosine, further disrupting the capping process. drugbank.com

Other Protein-Ligand Interactions and Cellular Signaling Pathways

Interaction with Eukaryotic Initiation Factor 4F (eIF4F)

The eukaryotic initiation factor 4F (eIF4F) is a protein complex that plays a critical role in the initiation of cap-dependent translation in host cells. A key component of this complex is the eukaryotic initiation factor 4E (eIF4E), which binds to the 5' cap structure of mRNAs. plos.org

Ribavirin and its active metabolite, ribavirin triphosphate (RTP), can act as cap competitors, directly binding to eIF4E. tandfonline.com This interaction has been confirmed through various methods, including NMR, mass spectrometry, and fluorescence and cap-affinity chromatography. tandfonline.comnih.gov By binding to the cap-binding site of eIF4E, ribavirin can inhibit the initiation of translation of capped mRNAs, including those of the virus. plos.orgnih.gov This mechanism is thought to be particularly relevant for its antitumor activity in certain cancers where eIF4E is overexpressed. plos.org The binding of ribavirin to eIF4E can also lead to conformational changes in the protein. wikipedia.org

Modulation of Epigenetic Enzyme Activities (e.g., Histone Methyltransferases like EZH2)

Ribavirin and its metabolites have been shown to modulate the activity of several epigenetic enzymes, with a notable impact on histone methyltransferases, particularly the Enhancer of Zeste Homolog 2 (EZH2). spandidos-publications.comresearchgate.net EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a crucial role in gene silencing through the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3). researchgate.netaacrjournals.org

Research has demonstrated that ribavirin can decrease the expression of EZH2 at both the RNA and protein levels. spandidos-publications.comresearchgate.net This downregulation of EZH2 leads to a subsequent reduction in its histone methyltransferase activity, resulting in decreased global levels of H3K27 trimethylation. spandidos-publications.comresearchgate.net The mechanism behind this is believed to be similar to that of 3-deazaneplanocin (B1662806) A (DZNep), a known inhibitor of S-adenosylmethionine-dependent methyltransferases, to which ribavirin shares high structural similarity. spandidos-publications.comnih.gov By inhibiting EZH2, ribavirin can influence the expression of a multitude of genes involved in various cellular processes. spandidos-publications.comaacrjournals.orgsemanticscholar.org

Studies in various cancer cell lines have shown that treatment with ribavirin leads to a significant reduction in EZH2 activity, in some cases by almost 50%. spandidos-publications.com This inhibition of EZH2 is a key component of ribavirin's observed antitumor effects. spandidos-publications.comsemanticscholar.org Furthermore, the effects of ribavirin on epigenetic machinery can extend beyond EZH2. In some cell lines, treatment has also led to a reduction in the expression of DNA methyltransferases (DNMT1, DNMT3a, DNMT3b) and histone deacetylase 1 (HDAC1). spandidos-publications.com

Table 1: Effects of Ribavirin on Epigenetic Enzyme Activity

| Enzyme/Marker | Effect of Ribavirin Treatment | Observed Outcome | Reference |

|---|---|---|---|

| EZH2 | Decreased expression (RNA and protein) | Inhibition of histone methyltransferase activity | spandidos-publications.comresearchgate.net |

| H3K27 trimethylation | Decreased | Reduction in a key gene silencing mark | spandidos-publications.comresearchgate.net |

| DNMT1, DNMT3a, HDAC1 | Decreased expression (cell line dependent) | Potential for broader epigenetic modulation | spandidos-publications.com |

| DNMT3b | Consistently decreased across multiple cell lines | Suggests a more general effect on this specific DNMT | spandidos-publications.com |

| LSD1 | No significant change in expression | Indicates some specificity in the epigenetic effects | spandidos-publications.com |

Effects on G-protein Signaling Cascades through Nucleotide Pool Perturbation

This compound and its other phosphorylated metabolites, particularly the monophosphate (RMP) and triphosphate (RTP) forms, significantly perturb intracellular nucleotide pools, which in turn can affect G-protein signaling cascades. nih.govnih.gov The primary mechanism for this perturbation is the inhibition of inosine monophosphate dehydrogenase (IMPDH) by RMP. nih.govsigmaaldrich.comresearchgate.net IMPDH is a rate-limiting enzyme in the de novo synthesis of guanine nucleotides. spandidos-publications.comduke.edu

By inhibiting IMPDH, ribavirin metabolites lead to a depletion of the intracellular guanosine triphosphate (GTP) pool. nih.govnih.govdrugbank.com GTP is an essential molecule for a vast array of cellular processes, including as a substrate for RNA synthesis and as a critical component of signal transduction pathways mediated by G-proteins. duke.edu G-proteins, or guanine nucleotide-binding proteins, act as molecular switches in intracellular signaling, and their function is dependent on the binding and hydrolysis of GTP.

The reduction in intracellular GTP levels can dampen the activity of G-protein signaling cascades. scispace.com For instance, the G-protein Ras is involved in the MAPK pathway, and depletion of GTP could indirectly reduce its activity. scispace.com While the direct effects of this compound on specific G-protein signaling pathways are an area of ongoing research, the foundational impact on GTP availability is well-established. nih.gov Studies have shown that even at concentrations where GTP pools are only partially depleted, there can be a significant inhibition of processes that rely on GTP, suggesting that the perturbation of the nucleotide pool is a key aspect of ribavirin's mechanism of action. nih.gov It has been noted that attempts to reverse the inhibitory effects of ribavirin by adding exogenous guanosine only partially restore normal function, even when GTP pools are fully replenished, indicating that direct effects on enzymes may also play a role alongside nucleotide pool depletion. nih.gov

Table 2: Impact of Ribavirin Metabolites on Nucleotide Pools and G-Protein Signaling

| Metabolite/Process | Primary Effect | Consequence for G-protein Signaling | Reference |

|---|---|---|---|

| Ribavirin 5'-monophosphate (RMP) | Inhibition of IMP Dehydrogenase (IMPDH) | Depletion of intracellular GTP pools | nih.govsigmaaldrich.comresearchgate.net |

| Guanosine Triphosphate (GTP) | Reduced intracellular concentration | Impaired G-protein function due to substrate limitation | nih.govduke.eduscispace.com |

| G-protein Signaling Cascades | Potential for dampened activity | Altered downstream cellular processes regulated by G-proteins | scispace.comniph.go.jp |

Structural Biology and Biophysical Characterization of Ribavirin 5 Diphosphate

Conformational Analysis and Energetics of the Ribavirin (B1680618) 5'-Diphosphate Molecule

The biological activity of ribavirin and its phosphorylated derivatives is intrinsically linked to their three-dimensional structure and conformational flexibility. Computational and experimental studies have provided insights into the preferred conformations and energetic landscapes of these molecules.

Calculations have shown that for the parent ribavirin molecule, the high syn conformation is the calculated glycosidic minimum, which aligns with experimental observations of its solution conformation. nih.govpnas.org However, it is postulated that the high anti conformation, which is close in energy, is the active conformation required for binding to enzymes like inosine (B1671953) 5'-phosphate dehydrogenase (IMPDH). nih.govpnas.org The conformational behavior is significantly altered upon phosphorylation. The presence of the phosphate (B84403) groups can introduce new intramolecular interactions, favoring specific conformations. For instance, in ribavirin 5'-monophosphate (RMP), attractive interactions between the carboxamide group and the phosphate group favor the syn glycosidic conformation. nih.gov

The conformational flexibility allows ribavirin and its metabolites to mimic natural purine (B94841) ribonucleosides. psu.edu X-ray crystallographic studies have indicated that the five-membered triazole ring of ribavirin can adopt conformations that spatially resemble inosine and guanosine (B1672433), and by rotating the C3–C6 bond, it can also mimic adenosine (B11128). psu.edu This conformational mimicry is key to its ability to interact with various viral and host enzymes.

| Molecule | Predominant Conformation (Solution) | Postulated Active Conformation | Key Structural Feature |

|---|---|---|---|

| Ribavirin | High Syn nih.govpnas.org | High Anti nih.govpnas.org | Flexible glycosidic bond |

| Ribavirin 5'-monophosphate | Syn nih.gov | - | Interaction between carboxamide and phosphate groups nih.gov |

Molecular Docking and Dynamics Simulations of Ribavirin Phosphate-Protein Complexes

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interactions between small molecules like RDP and their protein targets. mdpi.comnih.gov These methods provide valuable insights into the binding modes, affinities, and the dynamic behavior of the complex at an atomic level.

Several studies have utilized these techniques to investigate the interaction of ribavirin's phosphorylated metabolites with viral enzymes, particularly RNA-dependent RNA polymerase (RdRp), a key enzyme in viral replication. tandfonline.comacs.org For instance, a computational study screened ribavirin and its phosphorylated derivatives against the Nipah virus RdRp. tandfonline.com The results showed that ribavirin triphosphate (RTP) exhibited a significant binding energy and interacted with active site residues. tandfonline.com MD simulations further revealed the stability of the binding mode of RTP within the enzyme's active site. tandfonline.com

Similarly, atomistic molecular simulations have been used to examine the interaction of ribavirin monophosphate (RMP) with the SARS-CoV-2 RdRp. acs.org These simulations suggested that while RMP can bind to the active site, its incorporation into the nascent RNA chain might be less efficient compared to the natural nucleotide, adenine-MP. acs.org The study also highlighted that ribavirin achieves its binding affinity through a greater number of hydrogen bonds with the surrounding environment compared to other antiviral analogs. acs.org

These computational approaches are crucial for:

Identifying potential binding sites: Determining where and how RDP interacts with a target protein. mdpi.com

Predicting binding affinity: Estimating the strength of the interaction, which can correlate with inhibitory activity. researchgate.net

Understanding the mechanism of action: Elucidating how the binding of RDP affects the protein's function, for example, by blocking the active site or inducing conformational changes. acs.org

Guiding drug design: Providing a structural basis for designing new antiviral agents with improved binding and efficacy. nih.gov

tandfonline.comacs.org| Ribavirin Metabolite | Target Protein | Key Findings from Docking/MD Simulations | Reference |

|---|---|---|---|

| Ribavirin-TP | Nipah Virus RdRp | Exhibited a binding energy of -6.9 kcal/mol and interacted with active site residues. MD simulations showed a stable binding mode. | |

| Ribavirin-MP | SARS-CoV-2 RdRp | Binds to the active site, but incorporation into the RNA chain may be less efficient than natural nucleotides. Forms a high number of hydrogen bonds. |

Crystallographic Studies of Enzymes in Complex with Ribavirin Phosphates

One notable study determined the X-ray structure of nucleoside diphosphate (B83284) (NDP) kinase complexed with RTP. nih.gov NDP kinase is the enzyme responsible for the final phosphorylation step in the activation of nucleoside analogs. The crystal structure revealed that RTP binds to the enzyme's active site in a manner similar to a natural substrate, despite its modified base. nih.gov This structure confirmed the essential role of the 3'-hydroxyl group of the ribose in the phosphorylation reaction. nih.gov

Crystallographic studies of other enzymes in complex with ribavirin or its analogs have also provided valuable information. For example, the crystal structures of human nicotinamide (B372718) riboside kinase 1 (NRK1) have been solved in complex with reaction products and analogs. nih.gov Although not directly involving RDP, these structures help to understand the general principles of how nucleoside analogs are recognized and processed by cellular kinases.

The structural data obtained from crystallography is invaluable for:

Visualizing the precise binding mode: Revealing the specific amino acid residues involved in the interaction and the geometry of the complex.

Understanding substrate specificity: Explaining why certain enzymes can or cannot process ribavirin and its derivatives.

Validating computational models: Providing experimental data to confirm or refine the predictions from molecular docking and dynamics simulations.

Structure-based drug design: Offering a detailed blueprint for the design of new inhibitors with improved affinity and selectivity.

Biophysical Techniques for Probing Molecular Interactions and Binding Affinities

A variety of biophysical techniques are employed to characterize the interactions between RDP and its target proteins, providing quantitative data on binding affinities, kinetics, and thermodynamics. nih.govresearchgate.net These methods are essential for a comprehensive understanding of the molecular recognition process.

Isothermal Titration Calorimetry (ITC) is a "gold standard" technique for studying intermolecular interactions. upm.es It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) in a single experiment. upm.es From these parameters, the Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction. upm.es ITC has been used to study the binding of various small molecules to proteins and RNA, and it is a powerful tool for characterizing the interaction of RDP with its targets. grafiati.comresearchgate.net

Surface Plasmon Resonance (SPR) is another widely used technique for real-time, label-free analysis of molecular interactions. mdpi.com In an SPR experiment, one molecule (the ligand) is immobilized on a sensor surface, and the other molecule (the analyte) is flowed over the surface. nih.gov The binding and dissociation events are monitored by changes in the refractive index at the sensor surface, providing kinetic data (association and dissociation rate constants) as well as affinity data. nih.gov SPR is highly sensitive and can be used to study a wide range of interactions, from weak to strong. mdpi.com

Other biophysical techniques that can be applied to study RDP-protein interactions include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural and dynamic information about the complex in solution. It is particularly useful for studying weak interactions and mapping binding sites. scholaris.ca

Circular Dichroism (CD) Spectroscopy: Can be used to monitor conformational changes in the protein or nucleic acid upon ligand binding. nih.gov

Fluorescence Spectroscopy: Can be used to probe binding by monitoring changes in the intrinsic fluorescence of the protein or by using fluorescently labeled molecules. nih.gov

These biophysical methods, often used in combination, provide a robust characterization of the molecular interactions of RDP, which is crucial for understanding its biological function. nih.govresearchgate.net

| Technique | Information Obtained | Key Advantages |

|---|---|---|

| Isothermal Titration Calorimetry (ITC) | Binding affinity (Ka), enthalpy (ΔH), stoichiometry (n), Gibbs free energy (ΔG), entropy (ΔS) upm.es | Provides a complete thermodynamic profile of the interaction in solution. upm.es |

| Surface Plasmon Resonance (SPR) | Binding affinity (KD), association rate (ka), dissociation rate (kd) nih.gov | Real-time, label-free analysis of binding kinetics. mdpi.com |

| Nuclear Magnetic Resonance (NMR) | 3D structure, dynamics, binding site mapping scholaris.ca | Provides detailed atomic-level information in solution. scholaris.ca |

| Circular Dichroism (CD) | Conformational changes upon binding nih.gov | Sensitive to changes in secondary and tertiary structure. |

Methodological Approaches for Investigating Ribavirin 5 Diphosphate Biochemistry

In Vitro Biochemical Assays

In vitro assays are fundamental to dissecting the specific molecular interactions of RDP. These controlled, cell-free environments allow for the precise measurement of enzymatic activities and the analysis of nucleic acid replication in the presence of this crucial metabolite.

Enzyme Kinetic Studies of Ribavirin (B1680618) Phosphate-Modulated Reactions

Enzyme kinetic studies are pivotal in understanding how ribavirin and its phosphorylated forms, including RDP and the active triphosphate form (RTP), interact with cellular and viral enzymes. These studies typically measure the rate of an enzymatic reaction at different substrate and inhibitor concentrations to determine key kinetic parameters such as the Michaelis constant (Km) and the catalytic rate (kcat).

One of the primary enzymes studied in relation to ribavirin is inosine (B1671953) monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides. drugbank.comfishersci.cachemicalbook.com Ribavirin monophosphate (RMP) is a known competitive inhibitor of IMPDH. drugbank.com By depleting the intracellular pool of guanosine (B1672433) triphosphate (GTP), ribavirin can indirectly inhibit viral replication, which is heavily dependent on host cell nucleotides. duchefa-biochemie.compsu.edu

Kinetic analyses have also been performed on the enzymes responsible for phosphorylating ribavirin. While adenosine (B11128) kinase was initially thought to be the primary enzyme, studies have shown it has a relatively low affinity for ribavirin. nih.govresearchgate.netasm.org Conversely, cytosolic 5'-nucleotidase II (cN-II) has been identified as a more efficient enzyme for ribavirin phosphorylation, exhibiting a lower Km and a higher kcat value in vitro. nih.govresearchgate.netasm.org The activity of these kinases is crucial as ribavirin must be phosphorylated to its mono-, di-, and triphosphate forms to exert its full range of antiviral effects. drugbank.comebi.ac.uk

Furthermore, studies have investigated the direct inhibitory effects of ribavirin triphosphate (RTP) on viral polymerases. For instance, RTP has been shown to be a competitive inhibitor of the influenza virus RNA polymerase with respect to ATP and GTP. nih.gov Kinetic analyses of NUDT18, a NUDIX hydrolase, have also been conducted to understand its ability to hydrolyze active metabolites like RTP. biorxiv.org

Table 1: Selected Enzyme Kinetic Parameters for Ribavirin Phosphorylation

| Enzyme | Substrate | Apparent Km (µM) | Apparent kcat (min-1) | Catalytic Efficiency (kcat/Km) (min-1µM-1) | Reference |

|---|---|---|---|---|---|

| Adenosine Kinase | Ribavirin | 540 | 1.8 | 0.0033 | researchgate.net |

Quantitative Analysis of Intracellular Nucleotide and Metabolite Pools

A critical aspect of understanding ribavirin's mechanism of action is its effect on intracellular nucleotide pools. High-performance liquid chromatography (HPLC) is a widely used technique to quantify the levels of endogenous nucleotides (like ATP, GTP, CTP, and UTP) and ribavirin metabolites (RMP, RDP, and RTP) within cells. nih.govasm.orgresearchgate.net

Studies have consistently shown that ribavirin treatment leads to a reduction in intracellular GTP pools. nih.govasm.org For example, in influenza virus-infected cells, a 100 µM concentration of ribavirin resulted in an approximately 45% reduction in GTP levels. nih.gov However, the extent of this depletion can vary between cell types and may not solely account for the full antiviral effect of ribavirin, suggesting other mechanisms are also at play. nih.govasm.org The analysis of nucleotide pools is often performed in conjunction with antiviral assays to correlate the changes in nucleotide concentrations with the inhibition of viral replication. psu.eduasm.org

The accumulation of ribavirin triphosphate (RTP) within cells is another key parameter measured. In erythrocytes, which lack efficient dephosphorylation enzymes, RTP can accumulate to high concentrations, a phenomenon linked to the hemolytic anemia sometimes observed with ribavirin therapy. asm.org

Utilization of Cell-Free Nucleic Acid Replication Systems

Cell-free nucleic acid replication systems provide a powerful tool to study the direct effects of ribavirin phosphates on the process of viral genome replication, independent of other cellular processes. These systems typically consist of purified viral polymerases, a template nucleic acid (RNA or DNA), and the necessary nucleotides for synthesis.

In such assays, ribavirin triphosphate (RTP) has been shown to directly inhibit the RNA polymerase of viruses like influenza. nih.gov Studies using in vitro transcription assays with La Crosse virus demonstrated that ribavirin diphosphate (B83284) (RDP) can also profoundly inhibit RNA synthesis. ebi.ac.uk These findings suggest that phosphorylated forms of ribavirin can interfere with the initial steps of transcription by some RNA-dependent RNA polymerases. ebi.ac.uk Furthermore, these cell-free systems have been instrumental in investigating the mutagenic properties of ribavirin, where RTP is incorporated into the nascent viral RNA, leading to an increase in mutations and the production of non-viable virus particles. nih.gov

Cellular Biochemistry and Omics Approaches

To complement in vitro studies, researchers utilize cellular models and high-throughput "omics" technologies to investigate the broader impact of ribavirin on cellular biochemistry and gene expression. These approaches provide a more comprehensive picture of the cellular responses to ribavirin exposure.

Metabolomic Profiling in Cellular Models under Ribavirin Exposure

Metabolomics involves the large-scale study of small molecules, or metabolites, within cells, tissues, or biofluids. By employing techniques like ultra-high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF/MS), researchers can identify and quantify a wide array of metabolites that are altered upon ribavirin treatment. nih.gov

A metabolomics study on lung cancer models treated with ribavirin revealed significant alterations in several metabolic pathways, including taurine (B1682933) and hypotaurine (B1206854) metabolism, nicotinate (B505614) and nicotinamide (B372718) metabolism, and linoleic acid metabolism. nih.gov The study identified both upregulated and downregulated metabolites, providing new insights into the broader metabolic impact of ribavirin beyond nucleotide synthesis. nih.gov Such studies are crucial for understanding the off-target effects of the drug and may help in identifying biomarkers for treatment response or toxicity.

Table 2: Metabolic Pathways Affected by Ribavirin in an Orthotopic Lung Cancer Model

| Metabolic Pathway | Key Altered Metabolites | Direction of Change | Reference |

|---|---|---|---|

| Taurine and hypotaurine metabolism | Taurine | Upregulated | nih.gov |

| Nicotinate and nicotinamide metabolism | β-nicotinamide adenine (B156593) dinucleotide (NAD+), Nicotinamide (NAM) | Upregulated | nih.gov |

| 1-methylnicotinamide (MNAM), N1-Methyl-2-pyridone-5-carboxamide (2PY) | Downregulated | nih.gov | |

| Arginine biosynthesis | Ornithine, Citrulline | Upregulated | nih.gov |

| Argininosuccinic acid | Downregulated | nih.gov | |

| Linoleic acid metabolism | Linoleic acid | Downregulated | nih.gov |

Transcriptomic and Proteomic Analyses of Ribavirin-Mediated Cellular Responses

Transcriptomics and proteomics are powerful tools for examining the global changes in gene and protein expression, respectively, in response to ribavirin. Transcriptome sequencing (RNA-seq) and microarray analyses are used to measure the abundance of thousands of mRNA transcripts simultaneously, while mass spectrometry-based proteomics quantifies changes in the protein landscape of the cell.

Transcriptomic studies in the context of hepatitis C virus (HCV) infection and interferon/ribavirin therapy have revealed significant changes in the expression of interferon-stimulated genes (ISGs). embopress.org While both endogenous interferon activation and exogenous interferon/ribavirin treatment upregulate a core set of ISGs, the induction levels are often stronger with treatment. embopress.org In studies of human respiratory syncytial virus (HRSV), RNA-seq analysis showed that ribavirin treatment led to a significant reduction in the abundance of viral mRNA reads and increased the frequency of mutations in the viral genome. nih.gov

Proteomic analyses have also provided valuable insights. For instance, in response to ribavirin, changes have been observed in proteins involved in oxidative stress, cell cycle regulation, and apoptosis. acs.org Phosphoproteomic studies using techniques like phospho-specific flow cytometry have shown that ribavirin can modulate cellular signaling pathways, such as the ribosomal protein S6 kinase pathway, which is induced during some viral infections. nih.gov These omics approaches help to build a comprehensive model of ribavirin's mechanism of action, encompassing its direct antiviral effects and its broader impact on host cell physiology.

Genetic Manipulation Techniques (e.g., siRNA-mediated knockdown) for Pathway Elucidation

Genetic manipulation techniques, particularly small interfering RNA (siRNA)-mediated knockdown, are pivotal in dissecting the complex biochemical pathways influenced by ribavirin and its phosphorylated metabolites, including Ribavirin 5'-diphosphate. By selectively silencing the expression of specific genes, researchers can identify the key enzymes and proteins involved in ribavirin's mechanism of action and metabolic activation.

Studies have employed siRNA assays to downregulate targets suspected to be involved in ribavirin's antiproliferative effects in cancer cell lines. researchgate.net For instance, when the expression of targets such as eukaryotic translation initiation factor 4E (eIF4E), enhancer of zeste homolog 2 (EZH2), and inosine 5'-monophosphate dehydrogenase (IMPDH) were individually knocked down, the resulting inhibition of cell growth was comparable to that induced by ribavirin treatment. researchgate.net Crucially, treating the siRNA-transfected cells with ribavirin did not lead to a significant further reduction in viability, suggesting that ribavirin's efficacy is mediated through the inhibition of these specific targets. researchgate.net

Furthermore, siRNA-mediated knockdown has been instrumental in clarifying the activation pathways of ribavirin and its analogues. To exert its antiviral effects, ribavirin must be phosphorylated to its monophosphate, diphosphate, and triphosphate forms. mdpi.com Research on the antiviral agent T-705 (favipiravir), a compound structurally related to ribavirin, utilized siRNA to knock down genes for enzymes involved in purine (B94841) metabolism, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and adenosine kinase (ADK). researchgate.net The results showed that knocking down HGPRT significantly reduced the antiviral activity of T-705, identifying it as the key enzyme for its activation. researchgate.net Similar approaches can be applied to confirm the specific kinases responsible for the sequential phosphorylation of ribavirin to Ribavirin 5'-monophosphate (RMP), this compound (RDP), and Ribavirin 5'-triphosphate (RTP). In studies on hepatitis C virus (HCV), knocking down the p53 protein via RNA interference partially mitigated the inhibitory effects of ribavirin on viral replication, indicating the involvement of the p53 pathway in its antiviral mechanism. plos.org These genetic knockdown experiments provide direct evidence of a protein's role in a specific biological process, making them an indispensable tool for elucidating the molecular pharmacology of this compound.

Computational Chemistry and Structural Modeling

Computational chemistry and structural modeling provide powerful in silico tools to investigate the properties of this compound and its interactions with biological targets at an atomic level. These methods complement experimental approaches by offering insights into molecular structure, reactivity, and binding dynamics that are often difficult to obtain through laboratory techniques alone.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to analyze the electronic structure, conformation, and reactivity of ribavirin and its phosphorylated derivatives. acs.org These calculations can elucidate the molecule's intrinsic properties, which are fundamental to its biological function. For example, DFT studies have been used to investigate the two crystalline polymorphs of ribavirin, revealing that the conformation in one form (R-I) is significantly lower in energy than in the other (R-II), a factor that influences its stability and may affect its formulation and activity. acs.org

These theoretical studies have also explored the conformational flexibility of the ribavirin molecule, particularly the glycosidic bond angle and the orientation of the carboxamide group. acs.orgpnas.org The conformation of the amide group is stabilized by an intramolecular N-H···N hydrogen bond, which helps form a quasi-five-membered ring structure. mdpi.com This conformation is reminiscent of guanine, which may facilitate its interaction with target enzymes. mdpi.com By calculating the potential energy surface associated with key dihedral angles, researchers can predict the most stable conformations in different environments (gas phase vs. solid state) and understand how structural modifications might impact biological activity. acs.orgpnas.org Such calculations have postulated that while the "high syn" conformation is stable in solution, a "high anti" conformation, which is close in energy, may be the active form required by target enzymes like IMP dehydrogenase. pnas.org

Advanced molecular dynamics (MD) simulations are a cornerstone for studying the dynamic behavior of this compound and its related metabolites when interacting with target enzymes. acs.orgtandfonline.com These simulations model the movement of atoms over time, providing a detailed view of the conformational changes in both the drug and the protein upon binding. acs.org MD simulations have been extensively applied to investigate the binding of ribavirin's phosphorylated forms to viral RNA-dependent RNA polymerases (RdRps), a key target for many antiviral drugs. acs.orgtandfonline.com

Using software packages like AMBER and GROMACS, researchers have simulated the interaction of ribavirin mono-, di-, and triphosphate with the RdRp of viruses such as SARS-CoV-2 and Nipah virus. acs.orgtandfonline.comnih.gov These simulations allow for the calculation of binding free energies using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA). tandfonline.com For example, a study on the Nipah virus RdRp found that Ribavirin-TP had a relative binding energy of -46.98 kJ/mol. tandfonline.com Another study on SARS-CoV-2 RdRp showed that ribavirin monophosphate binds strongly to the active site, with a binding free energy comparable to other nucleotide inhibitors. acs.org The simulations reveal key interactions, such as the stable coordination of the phosphate (B84403) groups with magnesium ions in the enzyme's active site, which is essential for stability and catalysis. acs.org Furthermore, MD simulations can uncover the mechanism of action; for instance, they suggest that ribavirin may act as an immediate chain terminator by binding to surrounding residues at the active site, which prevents translocation and subsequent elongation of the viral RNA. acs.org

| Drug Form | Target Enzyme | Simulation Time (ns) | Calculated Binding Energy (kcal/mol) | Key Interacting Residues |

| Ribavirin-TP | Nipah Virus RdRp | 100 | -6.9 | Asp726, Asn727 |

| Ribavirin-MP | SARS-CoV-2 RdRp | >30,000 (cumulative) | Strong (value comparable to other inhibitors) | Active site Mg2+ ions |

| This compound | SARS-CoV-2 NSP13 | Not specified | -8.0 | Not specified |

This table presents a selection of findings from different computational studies and is for illustrative purposes. Direct comparison of binding energies between different studies and methods should be done with caution.

When the experimental three-dimensional structure of a target enzyme is unavailable, homology modeling and de novo structure prediction become essential tools. nih.gov This is particularly relevant for emerging viruses or enzymes that are difficult to crystallize. Homology modeling constructs an atomic-resolution model of a "target" protein based on its amino acid sequence and an experimentally determined structure of a related homologous protein (the "template"). nih.gov

This approach has been used to study the interaction of ribavirin's active form, ribavirin triphosphate (RTP), with viral polymerases for which no crystal structure had been solved. researcher.life For example, before the high-resolution structures of the influenza virus RdRp were available, researchers built homology models to perform docking studies with RTP and other inhibitors. researcher.life Similarly, a 3D structure of the Hepatitis E virus (HEV) genotype 3 RdRp was generated using the I-TASSER server to perform molecular docking simulations with RTP. researcher.life These models, while predictive, are invaluable for initial structure-based drug design and for generating hypotheses about binding sites and mechanisms of action. nih.gov The predicted models can be used in virtual screening campaigns and molecular docking simulations to assess the binding affinity of compounds like this compound and its triphosphate form, helping to prioritize candidates for further experimental testing. nih.govresearcher.life

Comparative Biochemical Analysis with Other Nucleoside Analogs

Comparative Structural Mimicry of Endogenous Nucleotides

Ribavirin's unique structure allows it to mimic several endogenous purine (B94841) nucleosides, a key feature of its biochemical action. asm.org Its triazole carboxamide ring is flexible, enabling it to resemble adenosine (B11128) or guanosine (B1672433) depending on the rotation of the amido group. mdpi.com This conformational flexibility allows its phosphorylated metabolites, including RDP and RTP, to be recognized by various enzymes that utilize purine nucleotides as substrates or cofactors. asm.org

In contrast to ribavirin (B1680618), other nucleoside analogs often have more specific mimicry. For instance, remdesivir (B604916) is a C-nucleoside analog of adenosine monophosphate (AMP). csic.es Vidarabine (adenine arabinofuranoside) also mimics adenosine. The structural similarity of ribavirin to both adenosine and guanosine provides a basis for its broader spectrum of activity compared to analogs with more restricted mimicry. news-medical.netasm.org

While ribavirin's phosphorylated forms mimic natural nucleotides, it has been shown that ribavirin triphosphate (RTP) is not a functional mimic of the 7-methyl guanosine cap of mRNA in in vitro translation assays. nih.gov However, computational studies suggest a high structural similarity between ribavirin and 3-deazaneplanocin (B1662806) A (DZNep), an inhibitor of histone methyltransferase. spandidos-publications.com

Analysis of Differential Enzyme Substrate Specificity and Inhibitory Potency

The phosphorylated metabolites of ribavirin interact with a variety of viral and host enzymes, but with different specificities and potencies compared to other nucleoside analogs.

Ribavirin monophosphate (RMP) is a potent competitive inhibitor of inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanine (B1146940) nucleotides. drugbank.commedrxiv.orgwikipedia.org This inhibition leads to the depletion of intracellular guanosine triphosphate (GTP) pools, which indirectly hampers viral replication. drugbank.com Mizoribine, a nucleoside antibiotic structurally related to ribavirin, also acts through the inhibition of IMPDH. news-medical.net

Ribavirin triphosphate (RTP) competitively inhibits the RNA-dependent RNA polymerase of several viruses, including influenza virus and hepatitis C virus (HCV). drugbank.comasm.orgebi.ac.uk It competes with adenosine triphosphate (ATP) and guanosine triphosphate (GTP) for binding to the polymerase's nucleotide-binding site. ebi.ac.uk In the context of dengue virus, RTP has been shown to inhibit the NS5 mRNA 2'-O-methyltransferase domain. ebi.ac.ukrcsb.org

The inhibitory potential of ribavirin analogs can be highly specific. For example, ribavirin triphosphate analogs with modifications on the ribose moiety, such as 2'-deoxyribavirin, showed inhibitory activity against HCV RNA polymerase but not against T7 phage RNA polymerase or HIV-1 reverse transcriptase. nih.gov

The table below summarizes the inhibitory actions of ribavirin's phosphorylated forms on various enzymes.

| Ribavirin Metabolite | Target Enzyme | Mechanism of Action | Comparison with Other Analogs |

| Ribavirin 5'-monophosphate (RMP) | Inosine 5'-monophosphate dehydrogenase (IMPDH) | Competitive inhibitor, depletes GTP pools. drugbank.comwikipedia.org | Similar to Mizoribine. news-medical.net |

| Ribavirin 5'-triphosphate (RTP) | Viral RNA-dependent RNA Polymerase (e.g., HCV, Influenza) | Competitive inhibitor with respect to ATP and GTP. asm.orgebi.ac.uk | Remdesivir triphosphate is a delayed chain terminator. csic.es |

| Ribavirin 5'-triphosphate (RTP) | Dengue Virus NS5 2'-O-methyltransferase | Inhibits enzyme activity. ebi.ac.ukrcsb.org | Specific to certain viral enzymes. |

Comparative Study of Metabolic Activation and Inactivation Pathways

Ribavirin is a prodrug that requires intracellular phosphorylation to become active. drugbank.com The initial phosphorylation to RMP is primarily catalyzed by adenosine kinase. drugbank.comnih.gov However, cytosolic 5'-nucleotidase II has also been shown to phosphorylate ribavirin. nih.govebi.ac.uk Subsequent phosphorylations to RDP and RTP are carried out by other cellular kinases, with nucleoside diphosphate (B83284) (NDP) kinase catalyzing the final step to RTP. nih.govmdpi.com

This activation pathway differs for other nucleoside analogs. For example, viramidine, a prodrug of ribavirin, is also phosphorylated by adenosine kinase and cytosolic 5'-nucleotidase II, but with significantly lower catalytic efficiency than ribavirin. nih.gov This suggests that other kinases may be involved in its activation. nih.gov In contrast, some nucleoside analogs like N10169, a pyrazolo[3,4-d]pyrimidine nucleoside, appear to be phosphorylated to their active form by adenosine kinase, with their potency being dependent on the levels of this enzyme in different cell lines. asm.org

Ribavirin and its phosphorylated metabolites are subject to two main inactivation pathways: reversible dephosphorylation and degradation through deribosylation and amide hydrolysis to form a triazole carboxylic acid metabolite. drugbank.commedrxiv.org The enzyme inosine triphosphate pyrophosphatase (ITPase) can dephosphorylate RTP to RMP. wikipedia.org

The table below compares the metabolic activation of ribavirin with other nucleoside analogs.

| Nucleoside Analog | Primary Activating Enzyme(s) | Key Metabolic Features |

| Ribavirin | Adenosine kinase, Cytosolic 5'-nucleotidase II. drugbank.comnih.gov | Phosphorylated to mono-, di-, and triphosphate forms. drugbank.com |

| Viramidine | Adenosine kinase, Cytosolic 5'-nucleotidase II. nih.gov | Phosphorylated with much lower efficiency than ribavirin. nih.gov |

| N10169 | Adenosine kinase. asm.org | Antiviral potency correlates with adenosine kinase activity. asm.org |

| Remdesivir | Cellular kinases. | Intracellularly converted to its triphosphate form. csic.es |

Cross-Talk and Synergistic Effects with Other Nucleotide Analogs at the Biochemical Level

The biochemical mechanisms of ribavirin can lead to synergistic antiviral effects when combined with other nucleoside analogs. This synergy often arises from complementary actions on viral replication or host cell pathways.

A notable example is the synergistic effect of ribavirin with remdesivir against SARS-CoV-2. csic.es This synergy is associated with an increased complexity of the viral mutant spectrum, suggesting that the combination enhances lethal mutagenesis. csic.es

Ribavirin has also demonstrated synergy with the C-nucleoside analogs tiazofurin (B1684497) and selenazofurin (B1681613) against several RNA viruses. nih.gov These combinations were found to be synergistic against viruses such as Venezuelan equine encephalomyelitis virus and yellow fever virus. nih.gov

Furthermore, ribavirin can enhance the anti-HIV activity of 2',3'-dideoxyinosine (ddIno). nih.gov Ribavirin's inhibition of IMPDH leads to an increase in intracellular IMP levels, which in turn stimulates the phosphorylation of ddIno to its active triphosphate form, ddATP. nih.gov Conversely, ribavirin can antagonize the antiviral effects of pyrimidine (B1678525) nucleoside analogs like zidovudine (B1683550) (AZT). asm.org

The table below details some of the synergistic and antagonistic interactions of ribavirin with other nucleoside analogs.

| Combination | Interacting Nucleoside Analog | Effect | Biochemical Basis |

| Ribavirin + Remdesivir | Remdesivir | Synergistic | Increased viral mutagenesis. csic.es |

| Ribavirin + Tiazofurin/Selenazofurin | Tiazofurin, Selenazofurin | Synergistic | Enhanced antiviral activity against specific RNA viruses. nih.gov |

| Ribavirin + Didanosine (ddIno) | Didanosine | Synergistic | Increased phosphorylation of ddIno to its active form. nih.gov |

| Ribavirin + Zidovudine (AZT) | Zidovudine | Antagonistic | Reduced antiviral efficacy of the pyrimidine analog. asm.org |

Emerging Research Areas and Future Directions in Ribavirin 5 Diphosphate Biochemistry

Identification of Novel Cellular Targets and Associated Biochemical Pathways

While the inhibitory effects of Ribavirin (B1680618) 5'-monophosphate (RMP) on inosine (B1671953) monophosphate dehydrogenase (IMPDH) and Ribavirin 5'-triphosphate (RTP) on viral polymerases are well-documented, the direct cellular interactome of Ribavirin 5'-diphosphate (RDP) remains less defined. oup.comnih.govasm.org Recent research, however, points towards the potential for RDP to interact with a broader range of cellular machinery than previously appreciated.

One emerging area of interest is the interaction of ribavirin and its phosphorylated forms with proteins involved in translation initiation. researchgate.net Specifically, the eukaryotic translation initiation factor 4E (eIF4E) has been identified as a target. researchgate.netwikipedia.org While some studies suggest RMP is the active form, others indicate that RTP binds to eIF4E's cap-binding site. researchgate.netwikipedia.org The precise role of RDP in this interaction is an area ripe for investigation, particularly in understanding its potential to modulate protein synthesis in both viral and cancer contexts.

Furthermore, recent studies have implicated ribavirin in the modulation of epigenetic enzymes. For example, ribavirin has been shown to inhibit the histone methyltransferase EZH2, leading to decreased H3K27 trimethylation. spandidos-publications.comspandidos-publications.com The direct molecular interactions underlying this effect are still being elucidated, and it is plausible that RDP could play a role in modulating the activity of these or other epigenetic modifiers.

Table 1: Potential and Established Cellular Targets of Ribavirin Phosphates

| Ribavirin Metabolite | Established Target(s) | Emerging/Potential Target(s) | Affected Pathways |

| Ribavirin 5'-monophosphate (RMP) | Inosine Monophosphate Dehydrogenase (IMPDH) nih.govmpbio.com | Eukaryotic Initiation Factor 4E (eIF4E) researchgate.net | De novo guanine (B1146940) nucleotide biosynthesis spandidos-publications.com, Translation initiation researchgate.net |

| This compound (RDP) | Viral RNA-dependent RNA polymerases asm.org | Enzymes in various metabolic pathways nih.govresearchgate.net | Taurine (B1682933) and hypotaurine (B1206854) metabolism, Nicotinate (B505614) and nicotinamide (B372718) metabolism, Linoleic acid metabolism, Arginine biosynthesis, Arachidonic acid metabolism nih.govresearchgate.net |

| Ribavirin 5'-triphosphate (RTP) | Viral RNA-dependent RNA polymerases drugbank.comprobes-drugs.org, Viral mRNA guanylyltransferase drugbank.com, Viral mRNA (guanine-N7-)-methyltransferase oup.com, Eukaryotic Initiation Factor 4E (eIF4E) wikipedia.org | Viral replication drugbank.com, Viral mRNA capping drugbank.com, Translation initiation wikipedia.org, Lethal mutagenesis news-medical.net |

Application of Advanced Biophysical and Single-Molecule Techniques

Understanding the molecular interactions of RDP requires sophisticated analytical methods. Advanced biophysical techniques are poised to provide unprecedented insights into how RDP engages with its cellular targets.

Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in demonstrating the direct binding of RTP to the cap-binding site of eIF4E. wikipedia.org Similar NMR studies could be employed to investigate the binding affinity and conformational changes induced by RDP upon interaction with various proteins. Isothermal titration calorimetry (ITC) can complement these studies by providing thermodynamic data on binding events, as has been used to validate inhibitors of SARS-CoV-2 replication. ki.se

Single-molecule techniques, such as single-molecule Förster resonance energy transfer (smFRET) and optical tweezers, offer the potential to observe the dynamics of RDP interacting with enzymes in real-time. These approaches could be particularly valuable for studying the effect of RDP on the processivity and fidelity of viral polymerases.

Computational modeling and molecular dynamics simulations are also becoming increasingly powerful tools. acs.org These methods can predict the binding modes of RDP to different protein targets and provide insights into the structural basis of its activity. acs.org For example, simulations have been used to study the interaction of ribavirin with the SARS-CoV-2 RNA-dependent RNA polymerase. acs.org

Investigation of Molecular Basis of Resistance Development in Experimental Systems

The emergence of viral resistance to ribavirin is a significant clinical challenge. nih.govasm.org While several mechanisms of resistance have been identified, the specific role of RDP in this process is an area of active research.

One established mechanism of resistance involves mutations in the viral RNA-dependent RNA polymerase (RdRp), which can reduce the incorporation of RTP or enhance its excision. nih.govpnas.org For some viruses, increased replication fidelity is a mechanism of resistance to the mutagenic effects of ribavirin. nih.gov For example, a mutation in the poliovirus RdRp has been shown to confer resistance to ribavirin. oup.com The development of resistance to other mutagens, such as 5-fluorouracil, can also confer cross-resistance to ribavirin. nih.govplos.org

Host-based mechanisms of resistance are also emerging as a critical area of study. Reduced cellular uptake of ribavirin, often mediated by the ENT1 nucleoside transporter, can lead to resistance. asm.org Another mechanism involves the deactivation of ribavirin through glucuronidation, a process that can be upregulated in some cancer cells. wikipedia.orgresearchgate.net

Investigating how alterations in intracellular phosphorylation pathways affect the levels of RDP and other ribavirin metabolites will be crucial for understanding resistance. Cells with lower adenosine (B11128) kinase activity, an enzyme involved in the initial phosphorylation of ribavirin, may exhibit reduced sensitivity to the drug. asm.org

Table 2: Selected Examples of Ribavirin Resistance Mechanisms

| Organism/System | Mechanism of Resistance | Key Molecular Players |

| Poliovirus | Increased replication fidelity | RNA-dependent RNA polymerase (RdRp) mutation (G64R) nih.govoup.com |

| Hepatitis C Virus (HCV) | Reduced cellular uptake | ENT1 nucleoside transporter asm.org |

| Hepatitis C Virus (HCV) | Mutations in viral proteins | NS5A protein, RNA-dependent RNA polymerase (NS5B) nih.govplos.org |

| Foot-and-Mouth Disease Virus (FMDV) | Increased replication fidelity | RNA-dependent RNA polymerase (RdRp) mutation (R84H) nih.gov |

| Acute Myeloid Leukemia (AML) cells | Deactivation by glucuronidation | UDP glucuronosyltransferase (UGT1A) enzymes wikipedia.orgresearchgate.net |

| Coronaviruses (e.g., SARS-CoV) | Excision of incorporated ribavirin | nsp14 (3'-5' exoribonuclease) pnas.org |

Systems Biology Approaches for Comprehensive Understanding of Ribavirin Phosphate (B84403) Effects

A systems biology approach, integrating multi-omics data, is essential for a holistic understanding of the effects of ribavirin and its phosphorylated metabolites. europa.eunih.gov By combining genomics, proteomics, and metabolomics, researchers can construct comprehensive models of the cellular response to RDP.

Metabolomic profiling of cells or patients treated with ribavirin can identify global changes in metabolism and pinpoint pathways that are significantly perturbed. nih.govnih.govfrontiersin.org For example, metabolome analysis of erythrocytes from patients treated with ribavirin revealed significant decreases in metabolites of the glycolytic and pentose (B10789219) phosphate pathways, suggesting an energy crisis and oxidative stress as contributors to hemolysis. nih.gov

Proteomics can identify changes in protein expression and post-translational modifications in response to ribavirin treatment, potentially revealing novel targets of RDP. Combining these data with genomic information can help to elucidate the regulatory networks that are affected.

These integrated approaches can help to build predictive models of drug efficacy and toxicity, and may aid in the identification of biomarkers to guide personalized therapy. nih.govatsjournals.org

Exploration of this compound in Synthetic Biology and Chemical Biology Tools

The unique properties of ribavirin and its analogs make them valuable tools for synthetic and chemical biology. researchgate.netnih.govfinechem-mirea.ru RDP itself, or derivatives thereof, could be developed as chemical probes to study specific enzymatic activities.

For example, modified versions of RDP could be synthesized with photo-crosslinking groups or affinity tags to identify its binding partners within the cell. The development of ribavirin-based nucleoside analogs with altered heterocyclic bases has already shown promise in creating more potent and specific antiviral or anticancer agents. nih.govfinechem-mirea.ruresearchgate.net

In the realm of synthetic biology, the enzymes involved in ribavirin phosphorylation could be engineered or incorporated into synthetic circuits to control metabolic pathways or create novel biosensors. The enzymatic synthesis of ribavirin and its analogs is also an area of active research, offering more efficient and environmentally friendly production methods. mdpi.com

Q & A

Q. What is the metabolic pathway leading to the formation of Ribavirin 5'-diphosphate, and how does it contribute to antiviral activity?